p-RNA Adenine-Uracil Duplex Stability: Stronger Pairing than Natural RNA
Synthetic β-D-ribopyranosyl (4′→2′)-oligonucleotides containing adenine and uracil bases exhibit adenine-uracil pairing that is stronger than that observed in corresponding natural RNA duplexes [1]. This enhanced pairing strength is attributed to the pyranosyl backbone geometry and represents a fundamental biophysical differentiation from furanosyl-based nucleic acids.
| Evidence Dimension | Base-pairing strength (adenine-uracil duplex stability) |
|---|---|
| Target Compound Data | Stronger than RNA duplexes (qualitative assessment) |
| Comparator Or Baseline | Natural RNA duplexes (adenine-uracil pairing) |
| Quantified Difference | Qualitatively stronger; no exact ΔTm or ΔG reported |
| Conditions | β-D-ribopyranosyl (4′→2′)-oligonucleotides; synthetic p-RNA duplexes |
Why This Matters
This evidence justifies procurement for prebiotic chemistry and origin-of-life studies where p-RNA systems are investigated as potential evolutionary precursors or alternatives to natural RNA.
- [1] Pitsch, S.; Wendeborn, S.; Jaun, B.; Eschenmoser, A. Why Pentose- and Not Hexose-Nucleic Acids? Part VII. Pyranosyl-RNA ('p-RNA'). Helv. Chim. Acta 1993, 76 (6), 2161–2183. View Source
